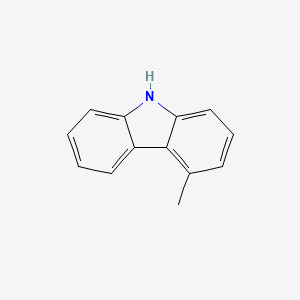

4-甲基-9H-咔唑

描述

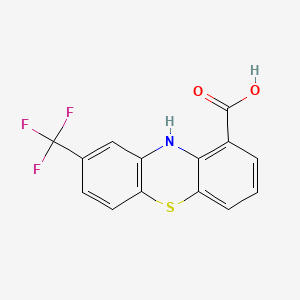

4-Methyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound . It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .

Synthesis Analysis

Carbazole derivatives, including 4-Methyl-9H-carbazole, can be synthesized through electropolymerization processes . The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .Molecular Structure Analysis

The molecular formula of 4-Methyl-9H-carbazole is C13H11N . It has an average mass of 181.233 Da and a monoisotopic mass of 181.089142 Da .Chemical Reactions Analysis

Carbazole-based compounds, including 4-Methyl-9H-carbazole, are known for their electropolymerization processes . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis

4-Methyl-9H-carbazole has a density of 1.2±0.1 g/cm3, a boiling point of 369.1±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.2±3.0 kJ/mol and a flash point of 165.4±11.9 °C .科学研究应用

生物医学和药理学应用

细菌的生物转化:已经研究了某些细菌菌株对4-甲基-9H-咔唑的生物转化。已知具有双苯降解能力的Ralstonia sp.菌株SBUG 290已被证明能将9-甲基-9H-咔唑转化为各种羟基代谢物,表明具有生物修复应用的潜力(Waldau et al., 2009)。

抗菌活性:包括4-甲基-9H-咔唑在内的9H-咔唑衍生物已被合成并评估其抗菌活性。这些化合物表现出作为抗菌剂的潜力(Salih et al., 2016)。

癌症研究:包括4-甲基-9H-咔唑在内的咔唑骨架已在药物化学中得到广泛研究,因为它具有广泛的生物活性,包括抗癌性质。改良后的咔唑分子已显示出在治疗各种癌症中的潜力(Tsutsumi et al., 2016)。

材料科学和化学

光学和电子应用:已合成和表征了咔唑衍生物,如4-甲基-9H-咔唑,用于其在光学和电子应用中的潜力。它们正在被探索用于有机发光二极管(OLEDs)和其他发光材料的使用(Çiçek等,2018)。

聚合物发光二极管:已对类似于9-((6-(4-氟苯基)吡啶-3-基)甲基)-9H-咔唑这样的配体进行了研究,以了解其在聚合物发光二极管的可调发射中的作用。这些研究有助于了解这类化合物的电子性质,以便潜在地用于先进电子设备(Cho et al., 2010)。

作用机制

Target of Action

4-Methyl-9H-carbazole, like other carbazole derivatives, has been found to exhibit a wide range of biological and pharmacological properties

Mode of Action

Carbazole-based compounds have been shown to interact with their targets through non-covalent bonding . This interaction can lead to various changes in the target, which can result in the observed biological and pharmacological effects. More detailed studies are required to elucidate the specific interactions of 4-Methyl-9H-carbazole with its targets.

Biochemical Pathways

Carbazole derivatives, including 4-Methyl-9H-carbazole, have been shown to affect various biochemical pathways. For instance, some carbazole derivatives have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . .

Pharmacokinetics

It’s known that carbazole derivatives can be metabolized by bacteria, leading to the production of hydroxylated 9h-carbazole metabolites This suggests that 4-Methyl-9H-carbazole could potentially be metabolized in a similar manner

Result of Action

Carbazole derivatives have been associated with a wide range of biological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities These effects suggest that 4-Methyl-9H-carbazole could potentially exhibit similar activities

Action Environment

It’s known that the product yields of carbazole derivatives can depend on various parameters, such as the type of cells used for their production This suggests that environmental factors could potentially influence the action of 4-Methyl-9H-carbazole

安全和危害

While specific safety and hazard information for 4-Methyl-9H-carbazole is not available in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment should be used, and all sources of ignition should be removed .

未来方向

Carbazole-based compounds, including 4-Methyl-9H-carbazole, have been the subject of research for more than 30 years due to their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in nanodevices, rechargeable batteries, and electrochemical transistors . Future research may focus on further exploring these applications and improving the synthesis processes .

生化分析

Biochemical Properties

Carbazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, 9H-carbazole itself was found to be an inhibitor of angiogenesis and inflammation .

Cellular Effects

Carbazole derivatives have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism

Molecular Mechanism

Carbazole derivatives are known to inhibit the release of several prostaglandins in two inflammatory cell systems . This suggests that 4-Methyl-9H-carbazole might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Carbazole-based compounds are known for their important photochemical and thermal stability .

Metabolic Pathways

It is known that carbazole and its derivatives are primarily converted into hydroxylated metabolites by biphenyl-utilizing bacteria .

Transport and Distribution

Carbazole derivatives are known to be transported and distributed within cells and tissues .

Subcellular Localization

Carbazole derivatives are known to be localized in various subcellular compartments .

属性

IUPAC Name |

4-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPUIRFDBYALRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073967 | |

| Record name | 9H-Carbazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3770-48-7 | |

| Record name | 9H-Carbazole, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ7R25H77L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

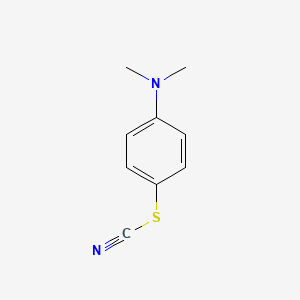

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

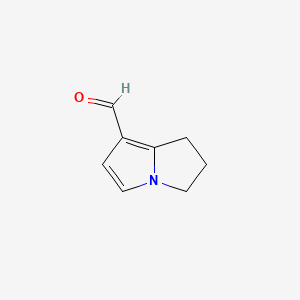

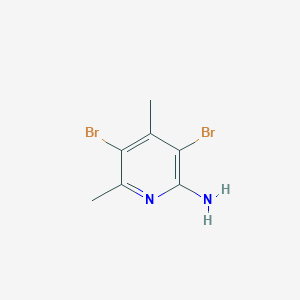

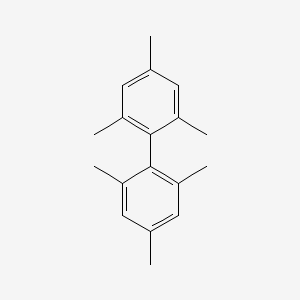

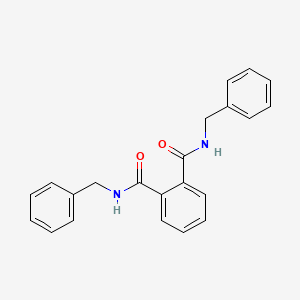

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B1605836.png)